molecular formula C26H23ClN4O6 B12493013 Methyl 3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12493013
M. Wt: 522.9 g/mol
InChI Key: VOZLLHSCHUIMEK-UHFFFAOYSA-N
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Description

Methyl 3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a piperazine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzoate Ester: The benzoate ester is formed by reacting methyl 3-amino-4-hydroxybenzoate with an appropriate acid chloride under basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the benzoate ester with 1-benzoylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Addition of the Nitrophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines (R-NH₂) and thiols (R-SH), often used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is used in studies involving cell signaling pathways and molecular interactions.

    Industrial Applications: It is explored for use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate: shares similarities with other benzoate esters and piperazine derivatives, such as:

Uniqueness

  • The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications in various scientific fields.

Properties

Molecular Formula

C26H23ClN4O6

Molecular Weight

522.9 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[(2-chloro-4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C26H23ClN4O6/c1-37-26(34)18-7-10-23(29-11-13-30(14-12-29)25(33)17-5-3-2-4-6-17)22(15-18)28-24(32)20-9-8-19(31(35)36)16-21(20)27/h2-10,15-16H,11-14H2,1H3,(H,28,32)

InChI Key

VOZLLHSCHUIMEK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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